An In-Depth Technical Guide to the Chemical Properties of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
An In-Depth Technical Guide to the Chemical Properties of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on its physicochemical characteristics, offers a plausible synthetic route with detailed experimental protocols, and discusses the broader biological significance of the benzimidazolone core.
Core Chemical Properties
While specific experimental data for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one is limited in publicly accessible literature, its fundamental properties have been established.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂O | [1][2] |
| Molecular Weight | 152.13 g/mol | [1][2] |
| CAS Number | 256519-10-5 | [1][2] |
Predicted Physicochemical Data
Computational models provide estimates for several key physicochemical properties of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. It is crucial to note that these are predictions and await experimental verification.
| Property | Predicted Value |
| Boiling Point | 116.9 ± 19.0 °C |
| Density | 1.366 ± 0.06 g/cm³ |
| pKa | 10.94 ± 0.30 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A plausible synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one would involve the reaction of 3-fluoro-1,2-phenylenediamine with a suitable carbonyl source, such as urea or phosgene derivatives.
Caption: Proposed synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one.
General Experimental Protocol for Benzimidazolone Synthesis
The following is a generalized experimental protocol that can be adapted for the synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one, based on methods reported for similar compounds.[3][5]
Materials:
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3-fluoro-1,2-phenylenediamine
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Urea
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High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-1,2-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).
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Add a high-boiling point solvent to the flask.
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Heat the reaction mixture to a temperature between 160-200°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into a beaker of cold water or ice to precipitate the crude product.
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Filter the precipitate and wash with water.
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To purify, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
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Filter the solution to remove any insoluble impurities.
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Acidify the filtrate with hydrochloric acid to re-precipitate the product.
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Filter the purified product, wash with water until the filtrate is neutral, and dry under vacuum.
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Recrystallization from a suitable solvent such as ethanol may be performed for further purification.
Spectroscopic Characterization (Analogous Compounds)
While specific spectral data for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one is not available, data from closely related benzimidazole derivatives can provide an indication of the expected spectral characteristics.
¹H NMR: In DMSO-d₆, aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The N-H protons of the imidazole ring are expected to appear as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm.
¹³C NMR: Aromatic carbons generally resonate between δ 110-150 ppm. The carbonyl carbon (C=O) of the imidazolone ring is expected to appear significantly downfield, typically in the range of δ 150-170 ppm.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (152.13 g/mol ).
Biological Activity and Significance
The benzimidazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7][8] Derivatives of benzimidazolone have demonstrated a wide array of pharmacological activities, including:
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Antimicrobial and Antifungal Activity: Many benzimidazolone derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[1][3]
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Antiviral Activity: The benzimidazolone nucleus is present in several compounds investigated for their antiviral properties, including against HIV.[3]
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Anticancer Activity: Substituted benzimidazoles are known to interact with biopolymers and have been explored as potential anticancer agents.[7]
The introduction of a fluorine atom, as in 4-fluoro-1H-benzo[d]imidazol-2(3H)-one, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a benzimidazolone derivative.
References
- 1. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. discovery.researcher.life [discovery.researcher.life]
